N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-naphthalen-1-ylglycinamide
Description
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-naphthalen-1-ylglycinamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a sulfonyl group attached to a methylphenyl ring, and a naphthyl group
Properties
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-19-14-16-22(17-15-19)31(29,30)27(21-10-3-2-4-11-21)18-25(28)26-24-13-7-9-20-8-5-6-12-23(20)24/h5-9,12-17,21H,2-4,10-11,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUJCTIRKRHFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=CC=CC=C32)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-naphthalen-1-ylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the glycinamide backbone, followed by the introduction of the cyclohexyl, sulfonyl, and naphthyl groups through a series of reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and naphthyl derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-naphthalen-1-ylglycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-naphthalen-1-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in these interactions depend on the specific biological system being studied .
Comparison with Similar Compounds
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-naphthalen-1-ylglycinamide can be compared with other similar compounds, such as:
N-Cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide: This compound has a similar sulfonyl group but differs in its overall structure and functional groups.
N-Cyclohexyl-2-[{N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}(3-methoxybenzyl)amino]butanamide: This compound shares the cyclohexyl and sulfonyl groups but has additional functional groups that confer different properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
